molecular formula C11H15NO3 B6202380 methyl 5-tert-butyl-2-hydroxypyridine-3-carboxylate CAS No. 2092819-85-5

methyl 5-tert-butyl-2-hydroxypyridine-3-carboxylate

Cat. No. B6202380
CAS RN: 2092819-85-5
M. Wt: 209.2
InChI Key:
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Description

Methyl 5-tert-butyl-2-hydroxypyridine-3-carboxylate (M5-TBP-2HPC) is an organic compound that has been studied for its potential applications in synthetic organic chemistry, as well as its potential therapeutic effects. M5-TBP-2HPC is a derivative of the pyridine family, which is a group of aromatic compounds that are important in the production of a variety of pharmaceuticals, agrochemicals, and polymers. M5-TBP-2HPC has a number of interesting properties that make it an attractive target for further research.

Scientific Research Applications

Methyl 5-tert-butyl-2-hydroxypyridine-3-carboxylate has been studied for its potential applications in synthetic organic chemistry, as well as its potential therapeutic effects. In particular, it has been studied for its potential use in the synthesis of polymers, as well as its potential as an antioxidant and anti-inflammatory agent. Additionally, it has been studied for its potential use in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

Methyl 5-tert-butyl-2-hydroxypyridine-3-carboxylate is believed to act as an antioxidant and anti-inflammatory agent by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory mediators. Additionally, it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
methyl 5-tert-butyl-2-hydroxypyridine-3-carboxylate has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential effects on inflammation, oxidative stress, and lipid metabolism. Additionally, it has been studied for its potential effects on the cardiovascular system, the immune system, and the nervous system.

Advantages and Limitations for Lab Experiments

Methyl 5-tert-butyl-2-hydroxypyridine-3-carboxylate has several advantages for use in laboratory experiments. Firstly, it is relatively easy to synthesize, making it accessible for use in a variety of experiments. Secondly, it is relatively stable and non-toxic, making it safe to handle and use in experiments. Additionally, it is relatively inexpensive, making it an attractive option for use in experiments. However, there are some limitations to its use in experiments. For example, it is not water soluble, making it difficult to use in aqueous solutions. Additionally, its solubility in organic solvents is limited, making it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research involving methyl 5-tert-butyl-2-hydroxypyridine-3-carboxylate. Firstly, further research is needed to better understand its mechanism of action, as well as its potential therapeutic effects. Additionally, further research is needed to investigate its potential use in the synthesis of pharmaceuticals, agrochemicals, and polymers. Finally, further research is needed to investigate its potential effects on biochemical and physiological processes, such as inflammation, oxidative stress, and lipid metabolism.

Synthesis Methods

Methyl 5-tert-butyl-2-hydroxypyridine-3-carboxylate can be synthesized using a variety of methods, including the Wittig reaction, the Stille reaction, and the Suzuki reaction. The Wittig reaction involves the formation of an alkyl halide from an alkyl halide and a phosphonium salt, followed by the addition of a nucleophile. The Stille reaction involves the formation of an alkyl-stannane from an alkyl halide and a stannane, followed by the addition of a nucleophile. The Suzuki reaction involves the formation of an alkyl-borane from an alkyl halide and a borane, followed by the addition of a nucleophile.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-tert-butyl-2-hydroxypyridine-3-carboxylate involves the reaction of tert-butyl 2-pyridyl ketone with methyl chloroformate and sodium borohydride in the presence of a catalyst to yield the desired product.", "Starting Materials": [ "tert-butyl 2-pyridyl ketone", "methyl chloroformate", "sodium borohydride", "catalyst" ], "Reaction": [ "Add tert-butyl 2-pyridyl ketone to a reaction flask", "Add methyl chloroformate to the reaction flask", "Add sodium borohydride to the reaction flask", "Add catalyst to the reaction flask", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture and extract the product using a suitable solvent", "Purify the product using column chromatography or recrystallization" ] }

CAS RN

2092819-85-5

Molecular Formula

C11H15NO3

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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